molecular formula C24H29F3O5S B122915 Fluticasone acetate CAS No. 80474-24-4

Fluticasone acetate

Cat. No. B122915
CAS RN: 80474-24-4
M. Wt: 486.5 g/mol
InChI Key: ODNKIHMUIGPTII-OSNGSNEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluticasone belongs to the family of medicines known as corticosteroids . It is used to help prevent the symptoms of asthma . When used regularly (every day), inhaled fluticasone decreases the number and severity of asthma attacks . It is also an antiallergic, anti-asthmatic, and anti-inflammatory compound .


Synthesis Analysis

A novel process for the preparation of fluticasone propionate, a corticosteroid, is reported . In this paper, compound 2 was used as starting material to prepare 6 by using NaClO or NaBrO which was much cheaper than H5IO6 as an oxidizing agent .


Molecular Structure Analysis

The molecular formula of Fluticasone acetate is C24H29F3O5S . The molecular weight is 486.55 .


Chemical Reactions Analysis

The LC-MS analysis of fluticasone propionate and its stable labeled isotope d3-fluticasone propionate was performed on an ionKey/MS System comprised of an ACQUITY UPLC M-Class System coupled with a Xevo TQ-S Mass Spectrometer in MRM mode .


Physical And Chemical Properties Analysis

The physico-chemical properties of two anti-asthmatic drugs, salmeterol xinafoate and fluticasone propionate, have been studied in both aqueous and non-aqueous solvent environments .

Scientific Research Applications

Asthma Management

Fluticasone acetate is widely used in the treatment of asthma. It helps reduce inflammation in the airways, improving breathing and reducing the frequency of asthma attacks. Clinical trials have shown that Fluticasone, often combined with other bronchodilators, can significantly improve lung function and quality of life for asthma patients .

Chronic Obstructive Pulmonary Disease (COPD)

In COPD patients, Fluticasone acetate is used to decrease the frequency of exacerbations and improve lung function. It is often prescribed in combination with other medications like long-acting beta-agonists (LABAs) to manage symptoms and enhance respiratory capabilities .

Allergic Rhinitis

Fluticasone acetate is effective in managing allergic rhinitis symptoms such as sneezing, itching, and nasal congestion. It works by reducing the inflammation caused by allergens and is available in the form of nasal sprays for easy administration .

Pediatric Asthma and Allergies

In pediatrics, Fluticasone acetate is used to control asthma symptoms and prevent severe episodes. It is also utilized in treating allergic conditions, providing relief from symptoms and improving the overall well-being of children with respiratory allergies .

Dermatological Applications

Topically applied Fluticasone acetate is used in dermatology to treat various skin conditions, including eczema, psoriasis, and dermatitis. Its anti-inflammatory properties help reduce skin irritation and promote healing .

Immunomodulatory Effects

Research in immunology has explored the role of Fluticasone acetate in modulating immune responses. It has been found to influence macrophage activity, which plays a crucial role in the body’s defense mechanisms against pathogens and inflammation .

Nano-Encapsulated Drug Delivery

Fluticasone acetate has been studied for its potential in nano-encapsulated drug delivery systems. These systems aim to improve the delivery and efficacy of drugs, particularly in targeting specific areas in the lungs for conditions like asthma .

Obstructive Sleep Apnea in Children

Studies have indicated that Fluticasone acetate may help reduce the severity of obstructive sleep apnea in children by decreasing nasal inflammation and adenotonsillar hypertrophy, thus improving airflow during sleep .

Mechanism of Action

Target of Action

Fluticasone acetate is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .

Mode of Action

Upon administration, fluticasone acetate binds to the glucocorticoid receptors . This binding activates the receptors, which then translocate into the cell nucleus and bind to glucocorticoid response elements in the DNA . This interaction leads to changes in gene transcription, resulting in altered protein synthesis . The proteins affected are primarily involved in inflammatory responses .

Biochemical Pathways

Fluticasone acetate affects several biochemical pathways. It inhibits phospholipase A2, which leads to a reduction in the formation of arachidonic acid . This, in turn, decreases the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, fluticasone acetate activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia .

Pharmacokinetics

The pharmacokinetics of fluticasone acetate involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, fluticasone acetate is rapidly absorbed into the systemic circulation . It is then distributed throughout the body, with a particular affinity for lung tissue . Metabolism of fluticasone acetate primarily occurs in the liver . The drug is then excreted via the feces and urine .

Result of Action

The molecular and cellular effects of fluticasone acetate’s action primarily involve the reduction of inflammation. By inhibiting the production of inflammatory mediators, fluticasone acetate decreases inflammation in the airways . This results in reduced symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluticasone acetate. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can all impact how well fluticasone acetate works . Additionally, factors such as temperature and humidity can affect the stability of the medication .

Future Directions

Fluticasone is a corticosteroid given via oral, nasal, or topical routes . The route of administration depends on the patient’s diagnosis . Oral fluticasone is FDA-approved to treat asthma and has an off-label use for chronic obstructive lung disease (COPD) and eosinophilic esophagitis .

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNKIHMUIGPTII-OSNGSNEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230351
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluticasone acetate

CAS RN

80474-24-4
Record name Fluticasone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80474-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluticasone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluticasone 17-Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluticasone acetate
Reactant of Route 2
Reactant of Route 2
Fluticasone acetate
Reactant of Route 3
Reactant of Route 3
Fluticasone acetate
Reactant of Route 4
Fluticasone acetate
Reactant of Route 5
Fluticasone acetate
Reactant of Route 6
Reactant of Route 6
Fluticasone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.